molecular formula C26H25N3O3 B11563731 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide

N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B11563731
M. Wt: 427.5 g/mol
InChI Key: LNPBZPMZIFTQLV-JVWAILMASA-N
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Description

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide typically involves the condensation of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde with 2-(2-methoxyphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C26H25N3O3/c1-19-22(16-27-28-26(30)18-32-25-15-9-8-14-24(25)31-2)21-12-6-7-13-23(21)29(19)17-20-10-4-3-5-11-20/h3-16H,17-18H2,1-2H3,(H,28,30)/b27-16+

InChI Key

LNPBZPMZIFTQLV-JVWAILMASA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)COC4=CC=CC=C4OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)COC4=CC=CC=C4OC

Origin of Product

United States

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